1H-Pyrrole-2,4-dicarbaldehyde 1H-Pyrrole-2,4-dicarbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20371095
InChI: InChI=1S/C6H5NO2/c8-3-5-1-6(4-9)7-2-5/h1-4,7H
SMILES:
Molecular Formula: C6H5NO2
Molecular Weight: 123.11 g/mol

1H-Pyrrole-2,4-dicarbaldehyde

CAS No.:

Cat. No.: VC20371095

Molecular Formula: C6H5NO2

Molecular Weight: 123.11 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-2,4-dicarbaldehyde -

Specification

Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
IUPAC Name 1H-pyrrole-2,4-dicarbaldehyde
Standard InChI InChI=1S/C6H5NO2/c8-3-5-1-6(4-9)7-2-5/h1-4,7H
Standard InChI Key AQGHRKDJMJXRLK-UHFFFAOYSA-N
Canonical SMILES C1=C(NC=C1C=O)C=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1H-pyrrole-2,4-dicarbaldehyde features a five-membered aromatic ring containing one nitrogen atom, with aldehyde groups (-CHO) at the 2nd and 4th positions. This arrangement creates a planar ring system with slight out-of-plane twisting of the aldehyde groups due to steric interactions, as confirmed by crystallographic studies. The compound’s conjugation system allows for partial delocalization of electrons across the ring, influencing its reactivity in electrophilic substitution and condensation reactions.

Key physicochemical properties include:

PropertyValue
Molecular formulaC6H5NO2\text{C}_6\text{H}_5\text{NO}_2
Molecular weight123.11 g/mol
SolubilityLimited in water; soluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilitySensitive to air, moisture, and light; prone to oxidation and polymerization

Synthesis Methods

Traditional Functionalization Approaches

The synthesis of 1H-pyrrole-2,4-dicarbaldehyde typically involves functionalization of preformed pyrrole derivatives. A common strategy, as detailed in patent literature, begins with methyl acetoacetate as a starting material. Through sequential nitrosation, reduction, and cyclization steps, 2,4-dimethylpyrrole-3,5-diethyl dicarboxylate is synthesized. Subsequent hydrolysis and decarboxylation yield 2,4-dimethylpyrrole, which undergoes formylation using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to introduce aldehyde groups .

Critical parameters influencing yield and purity include:

  • Molar ratios: A 1.3:0.7:1.31 ratio of methyl acetoacetate, sodium nitrite, and zinc powder optimizes intermediate formation .

  • Reaction conditions: Formylation at room temperature for 12–16 hours minimizes side reactions, achieving yields up to 38% after recrystallization .

Alternative Pathways

Recent explorations focus on direct C–H activation strategies to bypass multi-step syntheses. For instance, palladium-catalyzed oxidative formylation of pyrrole derivatives shows promise but remains limited by catalyst costs and regioselectivity challenges.

Applications in Organic Synthesis

Pharmaceutical Intermediates

1H-Pyrrole-2,4-dicarbaldehyde serves as a precursor to biologically active molecules. Its aldehyde groups enable:

  • Schiff base formation: Reaction with primary amines generates imine linkages, critical in synthesizing antimicrobial agents and enzyme inhibitors.

  • Multicomponent reactions: Participation in Ugi and Biginelli reactions facilitates rapid assembly of polyheterocyclic scaffolds with potential anticancer activity.

Materials Science

In coordination chemistry, the compound acts as a ditopic ligand, binding transition metals (e.g., Cu²⁺, Fe³⁺) through the aldehyde oxygen and pyrrole nitrogen. Such complexes exhibit applications in:

  • Catalysis: As heterogeneous catalysts for oxidation reactions.

  • Sensor development: Fluorescent metal-organic frameworks (MOFs) for detecting environmental pollutants.

Polymer Chemistry

Polycondensation with diamines or diols produces conjugated polymers with tunable electronic properties, relevant to organic semiconductors and light-emitting diodes (OLEDs).

Biological Relevance and Derivatives

While 1H-pyrrole-2,4-dicarbaldehyde itself lacks well-documented bioactivity, its derivatives demonstrate significant pharmacological potential:

  • Antimicrobial agents: Schiff base derivatives show efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

  • Antioxidants: Pyrrole-aldoxime derivatives scavenge free radicals in vitro, with IC₅₀ values comparable to ascorbic acid .

  • Anticancer activity: Palladium(II) complexes derived from the compound exhibit cytotoxicity against MCF-7 breast cancer cells via apoptosis induction.

Challenges and Stability Considerations

The compound’s utility is constrained by:

  • Sensitivity to oxidation: Aldehyde groups readily oxidize to carboxylic acids under ambient conditions, necessitating storage under nitrogen or argon.

  • Polymerization risk: Prolonged exposure to heat or light induces self-condensation, forming insoluble oligomers. Stabilizers like hydroquinone (0.1% w/w) mitigate this issue .

Future Research Directions

  • Advanced Stabilization Techniques: Encapsulation in cyclodextrins or mesoporous silica to enhance shelf life.

  • Green Synthesis Methods: Developing solvent-free or biocatalytic routes to improve sustainability.

  • Exploration of Optoelectronic Properties: Systematic studies of pyrrole-aldehyde polymers for flexible electronics.

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